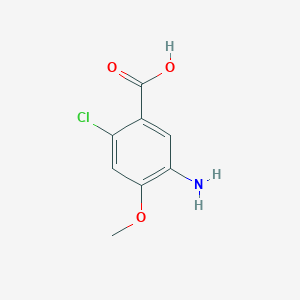

5-Amino-2-chloro-4-methoxy-benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHXRJLAVHRJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization of 4 Amino 5 Chloro 2 Methoxybenzoic Acid

Classical Synthetic Pathways and Procedural Evolutions

The synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid has evolved from multi-step, often cumbersome procedures to more streamlined and efficient industrial processes. A common and effective pathway begins with the inexpensive and readily available p-aminosalicylic acid. google.com This route involves a sequence of methylation, esterification, chlorination, and hydrolysis. google.com The design of this process is logical and straightforward, featuring mild reaction conditions that are conducive to industrial-scale operation. google.com This approach minimizes the costs associated with raw materials and equipment while achieving high yields and product quality. google.com Earlier methods often required separate, protected steps for methylation, which were more complex and resulted in lower purity. google.com The modern integrated approach, where methylation and esterification can be accomplished more directly before the critical chlorination step, represents a significant procedural evolution. google.com

Halogenation Strategies for Regioselective Chlorination at the 5-Position

Achieving regioselective chlorination at the 5-position—ortho to the amino group and meta to the methoxy (B1213986) and carboxylic acid groups—is a critical step in the synthesis. The directing effects of the substituents on the aromatic ring guide the incoming chlorine atom preferentially to this position. The powerful activating and ortho-, para-directing amino group, combined with the ortho-, para-directing methoxy group, strongly favors electrophilic substitution at the position adjacent to the amino group.

N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of activated aromatic rings due to its mild and selective nature. google.comorganic-chemistry.org In a well-documented synthetic route, NCS is used to chlorinate the intermediate, methyl 4-amino-2-methoxybenzoate. google.com The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). google.com The process involves heating the mixture to ensure the reaction proceeds to completion, followed by precipitation of the product in ice water. google.com This method is efficient, with specific parameters optimized for high yield and purity. google.com

Table 1: Reaction Parameters for Chlorination using NCS google.com

| Parameter | Value |

|---|---|

| Reagent | N-Chlorosuccinimide (NCS) |

| Substrate | 4-amino-2-methoxy-methyl benzoate (B1203000) |

| Solvent | N,N-dimethylformamide (DMF) |

| Molar Ratio | 1:1 (Substrate:NCS) |

| Temperature | 65-75°C |

| Reaction Time | 3-4 hours |

This procedure results in the formation of methyl 4-amino-5-chloro-2-methoxybenzoate, which is then carried forward to the final hydrolysis step. google.com

Iodobenzene (B50100) dichloride (PhICl₂) serves as another effective electrophilic chlorinating agent. organic-chemistry.orgcymitquimica.com It is a solid, stable source of chlorine that can be easier to handle than chlorine gas. While specific documented use for the direct synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid is less common in readily available literature compared to NCS, its general reactivity makes it a suitable candidate for the chlorination of activated aromatic systems. organic-chemistry.org It is known to participate in electrophilic aromatic substitution reactions, providing a source of electrophilic chlorine. cymitquimica.com The reaction mechanism involves the polarization of the I-Cl bond, allowing for the transfer of a chloronium ion (Cl+) to the electron-rich aromatic ring.

Other halogenating agents can also be considered for this transformation. N-Bromosuccinimide (NBS) is structurally similar to NCS and is a common source of electrophilic bromine for aromatic bromination. While not used for chlorination, its reactivity pattern is analogous. Iodine monochloride (ICl) is another potential halogenating agent that can be used for the iodination or, under specific conditions, chlorination of aromatic compounds. The choice of halogenating agent is often determined by factors such as cost, selectivity, reaction conditions, and safety.

Methoxylation and Amination Reactions in Precursor Synthesis

The precursors for the final product are synthesized through key methoxylation and amination reactions. A highly efficient route starts with p-aminosalicylic acid. google.com In this pathway, the phenolic hydroxyl group is converted into a methoxy group. This is achieved through methylation using dimethyl sulfate (B86663) in the presence of a base like potassium hydroxide (B78521) in an acetone (B3395972) solution. google.com This step is crucial as it establishes the methoxy substituent at the 2-position. The amino group at the 4-position is present in the starting material, p-aminosalicylic acid, thus a separate amination step on the benzoic acid ring is not required in this specific pathway. google.com The starting material itself, 4-aminobenzoic acid and its derivatives, are important foundational chemicals. mdpi.com

Esterification and Hydrolysis Processes (Saponification)

Esterification and hydrolysis are fundamental steps in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid, primarily for protecting the carboxylic acid group during intermediate reactions and subsequently deprotecting it.

In the pathway starting from p-aminosalicylic acid, the initial methylation step with dimethyl sulfate also results in the esterification of the carboxylic acid group, forming methyl 4-amino-2-methoxybenzoate. google.com This methyl ester serves as the substrate for the subsequent chlorination reaction. google.comprepchem.com

After the successful chlorination to form methyl 4-amino-5-chloro-2-methoxybenzoate, the final step is the hydrolysis of the ester group to yield the desired carboxylic acid. google.com This process, also known as saponification, is typically conducted under basic conditions. google.com The ester is heated under reflux in a mixed solvent system, such as methanol (B129727) and water, with a strong base like potassium hydroxide or sodium hydroxide. google.com Following the completion of the reaction, the mixture is cooled, and the pH is carefully adjusted with an acid, like hydrochloric acid, to precipitate the final product, 4-Amino-5-chloro-2-methoxybenzoic acid. google.com This final acidification step is crucial for isolating the product in its acidic form. google.com A yield of over 90% has been reported for this hydrolysis step. google.com

Table 2: Conditions for Saponification google.com

| Parameter | Value |

|---|---|

| Substrate | Methyl 4-amino-5-chloro-2-methoxybenzoate |

| Base | Potassium Hydroxide or Sodium Hydroxide |

| Molar Ratio | 1:2.2 (Substrate:Base) |

| Solvent | Methanol/Water (5:2 v/v) |

| Reaction | Reflux for 2-3 hours |

| Final Step | Acidification with HCl to pH 5 |

Green Chemistry Approaches in Synthetic Design

The synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid has been approached with principles of green chemistry, emphasizing the use of readily available starting materials and milder reaction conditions to enhance sustainability. google.comgoogle.com A common and cost-effective starting material for this compound is p-aminosalicylic acid. google.com

Optimization of Reaction Conditions for Sustainability

Efforts to create more sustainable synthetic routes have focused on optimizing reaction conditions to improve yields and reduce the environmental impact. One notable method begins with p-aminosalicylic acid, which undergoes methylation using dimethyl sulfate in an acetone solution with potassium hydroxide. google.com This is followed by chlorination with N-chlorosuccinimide (NCS) and subsequent alkaline hydrolysis to yield the final product. google.com The reaction conditions are designed to be mild, which simplifies industrial operations and lowers energy consumption. google.comgoogle.com

Another optimized process uses sodium para-aminosalicylate as the starting material and proceeds through phthalylation, double ethylation, chlorination, and deprotection. google.com This route is highlighted for its short synthesis time, high yield, and mild conditions, making it suitable for large-scale production. google.com The avoidance of more toxic reagents, such as bromoethane, which was used in older synthetic methods, represents a significant step towards a greener process. google.com

| Step | Reagents and Conditions (Route 1) | Yield (Route 1) | Reagents and Conditions (Route 2) | Notes |

|---|---|---|---|---|

| Methylation / Esterification | p-aminosalicylic acid, dimethyl sulfate, KOH, acetone, 20-30°C. google.com | Not specified for this step. | p-aminosalicylic acid, methanol, HCl (for esterification). google.com | Route 1 combines methylation of the hydroxyl group and esterification in a single conceptual phase using a potent methylating agent. |

| Chlorination | 4-amino-2-methoxybenzoic acid methyl ester, N-chlorosuccinimide (NCS), DMF, 70°C. google.com | 88.3% google.com | Intermediate from previous step, NCS. google.comgoogle.com | NCS is a preferred chlorinating agent for its selectivity and milder nature compared to chlorine gas. |

| Hydrolysis (De-esterification) | Methyl 4-amino-5-chloro-2-methoxybenzoate, NaOH or KOH, methanol/water, reflux. google.com | 90.8 - 91.4% google.com | Alkali hydrolysis. google.com | This final step converts the methyl ester back to the carboxylic acid to yield the target compound. |

Efficiency Enhancements and Waste Minimization in Industrial Preparations

In the context of industrial synthesis, efficiency is paramount. The development of synthetic routes for 4-Amino-5-chloro-2-methoxybenzoic acid has focused on maximizing yield and product quality while minimizing costs and waste. google.com The use of inexpensive and easily obtainable raw materials like aminosalicylic acid is a key strategy to reduce upfront costs. google.com

Retrosynthetic Analysis and Novel Pathway Elucidation

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby planning a potential synthetic route. ub.edu For 4-Amino-5-chloro-2-methoxybenzoic acid, the analysis reveals a logical and efficient pathway.

The primary retrosynthetic disconnections are:

Hydrolysis: The final carboxylic acid can be traced back to its corresponding ester, typically a methyl ester. This simplifies handling and purification in the preceding steps.

C-Cl Bond Formation: The chloro group at the C-5 position is introduced via an electrophilic aromatic substitution. The precursor for this step is 4-amino-2-methoxybenzoic acid methyl ester. The transform points to the use of a chlorinating agent like N-chlorosuccinimide (NCS). google.com

C-O Bond Formation (Methylation): The methoxy group at C-2 is derived from a hydroxyl group. This suggests a precursor of 4-aminosalicylic acid (4-amino-2-hydroxybenzoic acid). The transform is a methylation reaction, commonly achieved with reagents like dimethyl sulfate. google.com

This analysis leads back to p-aminosalicylic acid as a logical and readily available starting material. google.com The forward synthesis, therefore, involves protecting the carboxylic acid (often via esterification), methylating the hydroxyl group, chlorinating the aromatic ring, and finally, hydrolyzing the ester to yield the target molecule. google.comgoogle.com This pathway is considered robust and is detailed in various patents. google.comgoogle.com

Chemical Reactivity, Derivatization, and Functional Group Transformations of 4 Amino 5 Chloro 2 Methoxybenzoic Acid

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The reactivity of the benzene (B151609) ring in 4-amino-5-chloro-2-methoxybenzoic acid towards electrophilic aromatic substitution (EAS) is governed by the directing effects of its substituents. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are potent activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. pressbooks.publibretexts.org Conversely, the chloro (-Cl) group is a deactivating, yet ortho-, para-directing substituent. pressbooks.pubopenstax.org The carboxylic acid (-COOH) group is a deactivating, meta-director.

The combined influence of these groups makes the aromatic ring generally electron-rich, though the deactivating nature of the chloro and carboxyl groups tempers this. The positions for electrophilic attack are primarily determined by the strong activating effects of the amino and methoxy groups. Given the existing substitution pattern, the remaining hydrogen atom on the ring (at position 6) is the principal site for further electrophilic substitution, being ortho to the methoxy group and meta to the other substituents.

Nucleophilic aromatic substitution (SNAr) reactions on the ring are less common and generally require harsh conditions unless the ring is further activated by strongly electron-withdrawing groups. scranton.edu The presence of the electron-donating amino and methoxy groups disfavors SNAr. However, the chloro substituent can potentially be displaced by a strong nucleophile under specific reaction conditions, although this is not a predominant reaction pathway for this molecule.

Functional Group Interconversions and Mechanistic Insights

The functional groups of 4-amino-5-chloro-2-methoxybenzoic acid offer multiple sites for derivatization, allowing for the synthesis of a wide array of analogs.

The carboxylic acid group is readily converted into esters and amides, which is a cornerstone of its use in medicinal chemistry. sigmaaldrich.comprepchem.com

Esterification: Ester derivatives can be synthesized via Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. For instance, reaction with methanol (B129727) yields methyl 4-amino-5-chloro-2-methoxybenzoate. google.com This transformation is a key step in synthetic routes towards more complex molecules. google.com

Amide Formation: The formation of amides from the carboxylic acid moiety is a particularly important reaction, forming the basis for many biologically active compounds. organic-chemistry.org This is typically achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or ethyl chloroformate. drugfuture.comnih.gov For example, the synthesis of various benzamide (B126) derivatives for receptor studies involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with different amines. prepchem.comnih.gov

| Coupling Method | Reagents | Application Example |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Reaction with an amine to form an amide bond. |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | Direct coupling with an amine, often with an additive like DMAP. nih.gov |

| Mixed Anhydride (B1165640) | Ethyl chloroformate, Triethylamine (B128534) (NEt₃) | Formation of a mixed anhydride which then reacts with an amine. drugfuture.com |

The amino group at the 4-position is a nucleophilic site and can undergo reactions such as alkylation. However, direct alkylation can be challenging to control and may lead to mixtures of mono- and di-alkylated products. A more common strategy to modify this position involves protecting the amino group, for example, through acetylation to form an amide. nih.gov This acetamido group can then be carried through several synthetic steps before being hydrolyzed back to the amino group if required. google.com This protective strategy prevents unwanted side reactions and allows for selective transformations elsewhere in the molecule.

Design and Synthesis of Advanced Derivatives and Analogs

The structural backbone of 4-amino-5-chloro-2-methoxybenzoic acid is a key pharmacophore utilized in the design of drugs targeting various receptors, particularly in the gastrointestinal field. google.com

While benzamide derivatives are more common, the synthesis of benzoate (B1203000) esters is also a viable route for creating new chemical entities. The synthesis would involve the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with a substituted piperidine-ethanol derivative. This reaction is typically performed under standard esterification conditions, such as using an acid catalyst or by employing coupling agents to facilitate the formation of the ester bond between the carboxylic acid and the hydroxyl group of the piperidine-ethanol moiety.

A significant amount of research has focused on synthesizing benzamide derivatives of 4-amino-5-chloro-2-methoxybenzoic acid for studying interactions with biological receptors, most notably the serotonin (B10506) 5-HT4 receptor. nih.govbiosynth.com These derivatives are often prokinetic agents used to treat gastrointestinal disorders. nih.gov

The general synthesis involves the coupling of 4-amino-5-chloro-2-methoxybenzoic acid (or its 2-ethoxy analog) with a complex amine side-chain, frequently a substituted piperidine (B6355638) derivative. drugfuture.comnih.gov For example, the synthesis of potent 5-HT4 receptor agonists involves condensing the benzoic acid with various N-substituted aminomethylpiperidines. nih.gov The choice of the amine component is crucial for modulating the pharmacological activity and selectivity of the final compound. nih.gov The synthesis of Cisapride, for instance, involves coupling the acid with a specific cis-3-methoxy-4-aminopiperidine (B12821279) derivative. google.com

| Derivative Class | Key Amine Moiety | Target Receptor Example |

| Cisapride Analogs | cis-3-Methoxy-4-aminopiperidine derivatives | 5-HT4 Receptor google.com |

| Mosapride (B1662829) Analogs | 4-(4-fluorobenzyl)-2-morpholinyl]methylamine | 5-HT4 Receptor drugfuture.comnih.gov |

| General Benzamides | Various N-(piperidin-4-ylmethyl)amines | 5-HT4 Receptor nih.gov |

These synthetic efforts have led to the development of selective agonists with high affinity for their target receptors, demonstrating the versatility of the 4-amino-5-chloro-2-methoxybenzoic acid scaffold in medicinal chemistry. nih.gov

Sulphonamide Analogs and Related Scaffold Development

The synthesis of sulphonamide analogs from aromatic amines is a well-established transformation in medicinal chemistry. In the context of developing novel therapeutic agents, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has been synthesized. While the direct starting material in this specific study was 5-chloro-2-methoxybenzoic acid, the reaction pathway provides a clear blueprint for the derivatization of the closely related 4-amino-5-chloro-2-methoxybenzoic acid.

The general synthetic approach involves a multi-step process. Initially, the parent benzoic acid is coupled with an appropriate aniline (B41778) derivative. For instance, 5-chloro-2-methoxybenzoic acid can be reacted with aniline in the presence of ethyl chloroformate and triethylamine in dichloromethane (B109758) to yield the corresponding N-phenylbenzamide. This intermediate is then chlorosulphonated using chlorosulphonic acid. The resulting sulphonyl chloride is a key intermediate that can be readily reacted with a variety of primary or secondary amines in the presence of a base like sodium carbonate in a tetrahydrofuran/water solvent system to furnish the desired sulphonamide derivatives.

A specific example from the literature, which can be extrapolated to the derivatization of 4-amino-5-chloro-2-methoxybenzoic acid, is the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives. The key steps and reagents are outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-chloro-2-methoxybenzoic acid, Aniline | Ethylchloroformate, Triethylamine, Dichloromethane, Room Temperature, 3h | 5-chloro-2-methoxy-N-phenylbenzamide |

| 2 | 5-chloro-2-methoxy-N-phenylbenzamide | Chlorosulphonic acid, Neat, Room Temperature, 12h | 4-(5-chloro-2-methoxybenzamido)benzenesulphonyl chloride |

| 3 | 4-(5-chloro-2-methoxybenzamido)benzenesulphonyl chloride, Appropriate Amine | Sodium carbonate, Tetrahydrofuran/Water (2:1), Room Temperature, 12h | 5-chloro-2-methoxy-N-(4-(N-substituted sulphamoyl)phenyl)benzamide |

This modular synthesis allows for the creation of a library of sulphonamide analogs by varying the amine component in the final step, leading to compounds with diverse substitution patterns for biological screening.

Influence of Substituent Effects on Chemical Reactivity and Regioselectivity

The reactivity of the aromatic ring in 4-amino-5-chloro-2-methoxybenzoic acid towards electrophilic substitution is governed by the electronic effects of its substituents. The amino (-NH2) and methoxy (-OCH3) groups are strong activating groups due to their ability to donate electron density to the ring through resonance. Conversely, the chloro (-Cl) group is a deactivating group due to its inductive electron-withdrawing effect, although it does possess a weaker electron-donating resonance effect. The carboxylic acid (-COOH) group is a deactivating group.

The directing influence of these substituents determines the position of incoming electrophiles. Both the amino and methoxy groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. The chloro group, despite being deactivating, is also an ortho-, para-director. The carboxylic acid group is a meta-director.

In 4-amino-5-chloro-2-methoxybenzoic acid, the positions on the aromatic ring are influenced by the existing substituents as follows:

Position 3: Ortho to the methoxy group and meta to the amino and chloro groups.

Position 6: Ortho to the amino group and meta to the methoxy and chloro groups.

Given the strong activating and ortho-, para-directing nature of the amino and methoxy groups, electrophilic substitution is most likely to occur at the positions most strongly activated by these groups. The amino group is generally a stronger activating group than the methoxy group. Therefore, the position ortho to the amino group (position 6) is a highly favored site for substitution. The position ortho to the methoxy group (position 3) is also activated.

A practical example of this regioselectivity can be seen in the synthesis of the parent compound itself. In one synthetic route, 4-amino-2-methoxybenzoic acid methyl ester is chlorinated using N-chlorosuccinimide. The incoming chloro electrophile is directed to the position ortho to the strongly activating amino group, resulting in the formation of methyl 4-amino-5-chloro-2-methoxybenzoate. This highlights the dominant directing effect of the amino group.

The interplay of these substituent effects can be summarized as follows:

| Substituent | Electronic Effect | Directing Influence |

| -NH2 (Amino) | Activating (strong) | Ortho, Para |

| -OCH3 (Methoxy) | Activating (strong) | Ortho, Para |

| -Cl (Chloro) | Deactivating (weak) | Ortho, Para |

| -COOH (Carboxylic Acid) | Deactivating (moderate) | Meta |

Advanced Spectroscopic and Chromatographic Characterization of 4 Amino 5 Chloro 2 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecular framework of 4-amino-5-chloro-2-methoxybenzoic acid.

Proton NMR (¹H NMR) spectroscopy identifies the distinct types of protons in a molecule based on their unique chemical shifts (δ), measured in parts per million (ppm). For 4-amino-5-chloro-2-methoxybenzoic acid, the aromatic region of the spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring—containing an amino, a chloro, a methoxy (B1213986), and a carboxylic acid group—results in two isolated aromatic protons. These protons appear as distinct singlets because they have no adjacent protons to couple with. The methoxy group protons also produce a characteristic singlet, typically further upfield, while the protons of the amino and carboxylic acid groups are often broad and their positions can vary depending on the solvent and concentration.

Aromatic Protons (Ar-H): Two singlets are expected, corresponding to the protons at positions C3 and C6 of the benzene ring.

Methoxy Protons (-OCH₃): A singlet integrating to three protons is characteristic of the methoxy group.

Amino Protons (-NH₂): A broad singlet integrating to two protons.

Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield.

For comparison, the related compound 5-chloro-2-methoxybenzoic acid shows aromatic proton signals at δ 8.08, 7.51, and 7.03 ppm in CDCl₃. chemicalbook.com The introduction of the electron-donating amino group at the C4 position in the target molecule would be expected to cause an upfield shift (to a lower ppm value) for the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-5-chloro-2-methoxybenzoic acid

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H on C3 | ~6.5 - 7.0 | Singlet (s) | 1H |

| H on C6 | ~7.5 - 7.8 | Singlet (s) | 1H |

| Methoxy (-OCH₃) | ~3.8 - 4.1 | Singlet (s) | 3H |

| Amino (-NH₂) | Variable (Broad) | Singlet (s, br) | 2H |

| Carboxylic Acid (-COOH) | Variable (Broad) | Singlet (s, br) | 1H |

¹³C NMR Spectral Analysis and Carbon Skeletal Confirmation

Carbon-13 NMR (¹³C NMR) provides a map of the carbon backbone of a molecule. chemicalbook.com Each unique carbon atom in 4-amino-5-chloro-2-methoxybenzoic acid produces a distinct signal. The spectrum will show eight unique carbon signals corresponding to the six carbons of the benzene ring, the carboxylic acid carbon, and the methoxy carbon. The chemical shifts of the aromatic carbons are influenced by the attached functional groups (amino, chloro, methoxy, and carboxyl). The carbonyl carbon of the carboxylic acid appears significantly downfield, a characteristic feature of this functional group. chemicalbook.com

Analysis of related benzoic acid derivatives shows typical shifts for the carboxylic carbon (δ ~167 ppm) and aromatic carbons (δ ~106-153 ppm). rsc.org The specific substitution pattern of 4-amino-5-chloro-2-methoxybenzoic acid leads to a unique set of signals that confirms the carbon skeleton. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-5-chloro-2-methoxybenzoic acid

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

| Carboxylic Acid (C=O) | ~168 |

| C2 (C-OCH₃) | ~155 |

| C4 (C-NH₂) | ~148 |

| C1 (C-COOH) | ~120 |

| C5 (C-Cl) | ~118 |

| C6 | ~115 |

| C3 | ~110 |

| Methoxy (-OCH₃) | ~56 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental formula of 4-amino-5-chloro-2-methoxybenzoic acid. chemicalbook.com The compound has a molecular formula of C₈H₈ClNO₃ and a molecular weight of approximately 201.61 g/mol . fda.govsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. For 4-amino-5-chloro-2-methoxybenzoic acid (C₈H₈ClNO₃), the theoretical monoisotopic mass is calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.com In the context of 4-amino-5-chloro-2-methoxybenzoic acid, LC-MS is used to separate the compound from impurities, starting materials, or byproducts in a reaction mixture. chemicalbook.combldpharm.com As the purified compound elutes from the LC column, it enters the mass spectrometer, which confirms its identity by detecting its specific mass-to-charge ratio (m/z). This technique is invaluable for monitoring reaction progress and for the analysis of the compound in complex biological or environmental samples. Standard columns, such as a C18 reversed-phase column, are typically effective for separating such aromatic acids. lcms.cz

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for determining the purity of 4-amino-5-chloro-2-methoxybenzoic acid. Commercial suppliers report purities ranging from 95% to over 99%. sigmaaldrich.comsigmaaldrich.comraybiotech.com

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. rsc.orgtcichemicals.com A sample of the compound is analyzed, and the area of the peak corresponding to 4-amino-5-chloro-2-methoxybenzoic acid is compared to the total area of all peaks in the chromatogram. This allows for a precise determination of purity. For example, the purity of the related compound 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid is determined by HPLC to be greater than 98.0%. tcichemicals.com

Thin-Layer Chromatography (TLC) is another valuable technique used for rapid, qualitative analysis. It is often employed to monitor the progress of a chemical reaction or to quickly screen for the presence of the compound. For similar aromatic compounds, solvent systems such as ethyl acetate (B1210297) and petroleum ether have been used to achieve separation on TLC plates, with results visualized as spots with specific retention factor (Rf) values. rsc.org

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and quantification of 4-Amino-5-chloro-2-methoxybenzoic acid, particularly in assessing its purity and monitoring its synthesis. rsc.org The development of a robust HPLC method is crucial for resolving the parent compound from its precursors, intermediates, and potential degradation products.

A typical method involves reverse-phase chromatography, which separates compounds based on their hydrophobicity. A C18 column is commonly employed as the stationary phase due to its versatility and effectiveness in retaining a wide range of organic molecules. The mobile phase composition is optimized to achieve efficient separation and symmetrical peak shapes. A gradient elution is often preferred, where the proportion of the organic solvent (like acetonitrile (B52724) or methanol) is gradually increased relative to an aqueous buffered solution. This ensures that both polar and non-polar impurities are eluted and resolved effectively. rsc.org UV detection is standard for aromatic compounds like benzoic acid derivatives, with the detection wavelength selected based on the compound's UV absorbance maxima to ensure high sensitivity. wikipedia.org

For related substituted benzamides, spectrofluorometric detection has also been successfully employed, offering high selectivity and sensitivity with detection limits in the low ng/mL range. acs.org

Table 1: Representative HPLC Method Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition |

| Stationary Phase | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Aqueous buffer (e.g., 0.05% Sulfuric Acid or 1.5% Acetic Acid + 1.5% Ammonium Acetate) B: Acetonitrile (MeCN) |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 205 nm, 254 nm, or 280 nm |

| Column Temperature | 25-45 °C |

| Injection Volume | 1-10 µL |

This table represents a generalized method; specific conditions may vary based on the exact instrumentation and sample matrix. rsc.orgwikipedia.orgscispace.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced resolution, speed, and sensitivity. wikipedia.org This is achieved by using columns packed with sub-2-micron particles, which operate at higher pressures. researchgate.net The primary advantages of UPLC in the analysis of 4-Amino-5-chloro-2-methoxybenzoic acid include drastically reduced analysis times and lower solvent consumption, making it a more efficient and environmentally friendly technique. researchgate.netnih.gov

UPLC is particularly valuable when coupled with mass spectrometry (UPLC-MS/MS). This hyphenated technique combines the superior separation power of UPLC with the mass-resolving capability of a tandem mass spectrometer, providing exceptional selectivity and sensitivity for quantitative analysis. In UPLC-MS/MS, the analysis is often performed in the multi-reaction monitoring (MRM) mode. This involves selecting the specific precursor ion (the molecular ion of the analyte) and a characteristic product ion formed by its fragmentation. Monitoring this specific mass transition significantly reduces chemical noise and allows for accurate quantification even at very low concentrations in complex matrices.

This high sensitivity and precision make UPLC-MS/MS an ideal platform for metabolic phenotyping and for determining trace-level impurities in pharmaceutical intermediates.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, as well as how molecules pack together in the crystal lattice.

This information is crucial as the specific conformation of a molecule can directly influence its biological activity and interaction with receptor sites. Had the crystal structure of the parent acid been determined, it would provide key data as outlined in the table below.

Table 2: Typical Data Obtained from X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | The symmetry system of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The precise distances between bonded atoms (in Ångströms). |

| Bond Angles | The angles (in degrees) formed by three connected atoms. |

| Torsional Angles | The dihedral angles describing the conformation of the molecule. |

| Hydrogen Bonding | Details of intermolecular hydrogen bonds that stabilize the crystal packing. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful non-destructive tool for identifying the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending, etc.), with each functional group having characteristic absorption or scattering frequencies.

The vibrational spectra of 4-Amino-5-chloro-2-methoxybenzoic acid have been thoroughly investigated. researchgate.net The solid-phase FTIR and FT-Raman spectra have been recorded and the observed vibrational bands assigned to specific normal modes of the molecule, aided by theoretical calculations using Density Functional Theory (DFT). researchgate.net

Key vibrational modes include the O-H stretch of the carboxylic acid, the symmetric and asymmetric N-H stretches of the amine group, the C=O stretch of the carbonyl group, and various aromatic C-H and C-C stretching modes. The presence of intermolecular hydrogen bonding, particularly involving the carboxylic acid group forming a dimer structure, significantly influences the position and shape of the O-H and C=O bands. researchgate.net For instance, the strong, broad O-H stretching band typical of a hydrogen-bonded carboxylic acid is a prominent feature in the IR spectrum. The assignments for key functional groups are detailed in the table below.

Table 3: Selected Vibrational Frequencies and Assignments for 4-Amino-5-chloro-2-methoxybenzoic Acid

| Wavenumber (cm⁻¹) FT-IR | Wavenumber (cm⁻¹) FT-Raman | Assignment |

| 3482 | 3484 | N-H asymmetric stretching |

| 3380 | 3382 | N-H symmetric stretching |

| - | 3085 | C-H stretching (aromatic) |

| 2845 | 2848 | O-CH₃ symmetric stretching |

| 1675 | 1678 | C=O stretching |

| 1625 | 1628 | NH₂ scissoring |

| 1572 | 1575 | C-C stretching (aromatic) |

| 1430 | 1432 | C-O-H in-plane bending |

| 1255 | 1258 | C-O stretching (aromatic ether) |

| 1030 | 1032 | O-CH₃ rocking |

| 920 | - | O-H out-of-plane bending (dimer) |

| 670 | 672 | C-Cl stretching |

Data sourced from Poiyamozhi et al. (2012). researchgate.net

Computational and Theoretical Studies on 4 Amino 5 Chloro 2 Methoxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Theoretical simulations of spectroscopic data are crucial for interpreting experimental results. For 4-amino-5-chloro-2-methoxybenzoic acid, both ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. biosynth.com These calculated results can be compared with experimentally recorded spectra to confirm the molecular structure. biosynth.com

The electronic properties and UV-Visible spectrum of the compound have been investigated using a time-dependent DFT (TD-DFT) approach. biosynth.comresearchgate.net The UV-Vis spectrum for the molecule was experimentally recorded in the 200–400 nm range, and the computational analysis helps in understanding the electronic transitions responsible for the observed absorption bands. biosynth.com

The electronic properties of 4-amino-5-chloro-2-methoxybenzoic acid have been analyzed through computational methods. biosynth.comnih.gov The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have been determined using the TD-DFT approach. biosynth.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. icm.edu.pl

Molecular Electrostatic Potential (MEP) analysis has also been performed for this compound. nih.gov MEP maps are valuable for identifying the sites on the molecule that are rich or deficient in electrons, which helps in predicting its intermolecular interaction patterns and reactivity towards electrophilic and nucleophilic agents.

| Computational Method | Property Investigated | Basis Set | Significance |

| DFT (B3LYP) | Molecular Structure Optimization | 6-311++G(d,p) | Determines the most stable 3D geometry. biosynth.com |

| GIAO | ¹H and ¹³C NMR Chemical Shifts | N/A | Aids in the interpretation of experimental NMR spectra. biosynth.com |

| TD-DFT | UV-Vis Spectrum, HOMO-LUMO energies | N/A | Simulates electronic transitions and assesses chemical reactivity. biosynth.com |

| MEP Analysis | Molecular Electrostatic Potential | N/A | Predicts sites for intermolecular interactions. nih.gov |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling techniques have been applied to analyze the conformational properties of derivatives of 4-amino-5-chloro-2-methoxybenzoic acid. nih.govacs.org Structural analyses of ester derivatives were performed using the SYBYL molecular modeling software. nih.govacs.org These studies revealed that the compounds possess a relatively limited number of minimum energy conformers. nih.govacs.org A key finding was the characterization of a cis folded conformation of the ethyl chain in these derivatives. nih.govacs.org This specific conformation influences how the molecule can interact with biological targets. nih.govacs.org

Theoretical Insights into Reaction Mechanisms and Pathways

Based on available research, specific theoretical studies detailing the reaction mechanisms and pathways for the synthesis or transformation of 4-amino-5-chloro-2-methoxybenzoic acid have not been extensively reported. While synthetic routes, such as the direct chlorination of 4-amino-2-methoxybenzoic acid, are known, computational investigations into the transition states and energy profiles of these reactions are not detailed in the provided sources.

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Computational studies are integral to understanding the structure-activity relationships (SAR) of compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid. Molecular modeling has been used in conjunction with experimental synthesis to analyze how structural modifications impact biological activity. nih.govacs.org For instance, the introduction of methyl groups on the piperidine (B6355638) ring of ester derivatives was shown to cause a dramatic shift in their pharmacological profile, changing them from 5-HT4 receptor agonists to antagonists. nih.govacs.org Similarly, modifying the substituent at the 5-position of the 4-amino-5-chloro-2-methoxybenzoyl moiety was found to markedly increase dopamine (B1211576) D2 receptor binding affinity. These experimental SAR findings are often rationalized and guided by computational conformational analysis. nih.govacs.org

Studies on Molecular Interactions with Biological Substrates and Active Sites

4-Amino-5-chloro-2-methoxybenzoic acid is a key intermediate in the synthesis of compounds that interact with specific biological targets, notably serotonin (B10506) 5-HT4 receptors. biosynth.com It is a potent 5-HT4 receptor agonist and is known to bind to this receptor with high affinity. biosynth.com

Molecular modeling studies on its derivatives have provided insights into these interactions. nih.govacs.org Based on conformational analysis and structural comparisons with other known ligands, a hypothetical model for the 5-HT4 receptor has been proposed. nih.govacs.org This model suggests the presence of two distinct sites for the binding of agonist and antagonist molecules, which helps to explain how small structural changes in the ligand can switch its pharmacological effect from agonism to antagonism. nih.govacs.org The modeling showed that the orientation of the lone pair of the nitrogen atom, pointing away from the molecule, is a key conformational feature for receptor interaction. nih.govacs.org

Biological and Pharmacological Research Perspectives on 4 Amino 5 Chloro 2 Methoxybenzoic Acid and Its Analogs Mechanistic Focus

Receptor Binding Studies and Affinity Profiling

Analogs of 4-amino-5-chloro-2-methoxybenzoic acid have been the subject of targeted research to profile their binding affinities and functional activities at key neurotransmitter receptors, particularly within the serotonin (B10506) and dopamine (B1211576) systems. These studies are crucial for understanding the structure-activity relationships (SAR) that govern the molecular interactions and pharmacological outcomes of this chemical class.

Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have shown significant and varied interactions with serotonin receptors, most notably the 5-HT₄ and 5-HT₃ subtypes.

Research into ester derivatives has identified potent ligands for the 5-HT₄ receptor. nih.gov A series of benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid and substituted 1-piperidineethanol were synthesized and evaluated. Binding assays using [³H]GR 113808 in rat striatum revealed that several of these compounds possess nanomolar affinity for 5-HT₄ receptors. nih.gov For instance, the analog designated as 7a (ML 10302) and its counterpart 7k demonstrated high affinity with Kᵢ values of 1.07 ± 0.5 nM and 1.0 ± 0.3 nM, respectively. nih.gov

Furthermore, amide derivatives of the parent acid have been investigated as dual antagonists for 5-HT₃ and dopamine D₂ receptors. nih.gov A study focused on 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives confirmed their potent binding affinity for 5-HT₃ receptors, evaluated using rat cortical membranes. nih.gov The structural features of these benzamides show parallels with established 5-HT₃ antagonists like zacopride (B1682363) and renzapride. nih.gov The stereochemistry of these analogs plays a critical role; for one compound, the (S)-enantiomer was found to have a potent and selective binding affinity for the 5-HT₃ receptor. nih.gov

In the quest for dual-action ligands, benzamide (B126) derivatives of 4-amino-5-chloro-2-methoxybenzoic acid were specifically designed and tested for their affinity towards the dopamine D₂ receptor. nih.govcapes.gov.br These studies aimed to develop potential broad-spectrum antiemetic agents by combining 5-HT₃ and D₂ receptor antagonism. nih.gov

The research identified several benzamides with high affinity for the D₂ receptor. nih.govcapes.gov.br The binding affinity was assessed using rat brain synaptic membranes. nih.gov Modification of the 4-amino-5-chloro-2-methoxybenzoyl moiety, such as introducing a methyl group on the 4-amino nitrogen, led to a significant increase in D₂ receptor binding affinity. nih.govcapes.gov.br Notably, compounds such as 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide (82) , along with its 5-bromo and 5-iodo analogs, displayed much higher affinity for the D₂ receptor than the reference compound metoclopramide (B1676508), with IC₅₀ values ranging from 17.5 to 61.0 nM compared to 483 nM for metoclopramide. nih.govcapes.gov.br The (R)-enantiomer of compound 82 was shown to exhibit strong affinity for both D₂ and 5-HT₃ receptors. nih.gov

The functional activity of 4-amino-5-chloro-2-methoxybenzoic acid analogs is highly dependent on the specific structural modifications made to the parent molecule.

In functional assays on guinea pig ileum and rat esophagus muscle, certain ester derivatives act as potent 5-HT₄ receptor agonists. nih.gov However, some of the most potent compounds in binding assays, 7a and 7k , were characterized as partial agonists. While they were as potent as serotonin (5-HT), their maximal responses reached only 60-80% of that induced by 5-HT. nih.gov

Conversely, a dramatic shift in pharmacological profile from agonist to antagonist was achieved through specific substitutions on the piperidine (B6355638) ring of the ester analogs. nih.gov The introduction of two methyl groups, as seen in 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate (7g) , converted the molecule into a potent 5-HT₄ antagonist. nih.gov This compound, which has a Kᵢ value of 0.26 ± 0.06 nM, inhibited the relaxant action of 5-HT in the rat esophagus muscle with a pA₂ value of 8.6, confirming its antagonist character. nih.gov

The benzamide derivatives were characterized as potent dual antagonists. nih.gov Specifically, compound 82 and its resolved (R)-enantiomer demonstrated potent antagonistic activity at both dopamine D₂ and serotonin 5-HT₃ receptors in in vivo tests. nih.gov

Interactive Table: Receptor Binding Affinity of 4-Amino-5-chloro-2-methoxybenzoic Acid Analogs

| Compound | Receptor | Binding Affinity (Kᵢ/IC₅₀) | Pharmacological Profile |

| 7a (ML 10302) | 5-HT₄ | Kᵢ = 1.07 ± 0.5 nM nih.gov | Partial Agonist nih.gov |

| 7k | 5-HT₄ | Kᵢ = 1.0 ± 0.3 nM nih.gov | Partial Agonist nih.gov |

| 7g | 5-HT₄ | Kᵢ = 0.26 ± 0.06 nM nih.gov | Antagonist (pA₂ = 8.6) nih.gov |

| 82 | Dopamine D₂ | IC₅₀ = 17.5-61.0 nM (range for analogs) nih.govcapes.gov.br | Antagonist nih.gov |

| 82 | 5-HT₃ | Not specified | Antagonist nih.gov |

| (R)-enantiomer of 82 | Dopamine D₂ & 5-HT₃ | Not specified | Dual Antagonist nih.gov |

| (S)-enantiomer of 82 | 5-HT₃ | Not specified | Selective Antagonist nih.gov |

| Metoclopramide (Reference) | Dopamine D₂ | IC₅₀ = 483 nM nih.govcapes.gov.br | Antagonist |

Enzyme Inhibition Kinetics and Mechanism Investigations

Based on a review of the available scientific literature, there were no significant findings or studies specifically investigating the inhibitory activity of 4-amino-5-chloro-2-methoxybenzoic acid or its direct analogs on Histone Deacetylase (HDAC) enzymes, including the HDAC11 isoform. Research on HDAC inhibitors has primarily focused on other chemical scaffolds.

A review of published research did not yield studies focused on the cholinesterase (AChE or BuChE) inhibition potential of 4-amino-5-chloro-2-methoxybenzoic acid and its derivatives. The scientific focus for this class of compounds has been centered on receptor-mediated activities rather than enzyme inhibition.

Molecular Interaction Profiling with Biomolecules

The biological activity of 4-amino-5-chloro-2-methoxybenzoic acid and its analogs is contingent upon their specific interactions with biomolecular targets, primarily receptors and enzymes. High-throughput screening and computational modeling have been instrumental in identifying these interactions. The substituted benzamide scaffold, characteristic of this compound class, is a key pharmacophore that facilitates binding to various receptors.

Notably, analogs of 4-amino-5-chloro-2-methoxybenzoic acid, such as the well-known prokinetic agent metoclopramide, exhibit a complex pharmacological profile by interacting with multiple receptor types. The primary targets are dopamine D2 and serotonin 5-HT3 and 5-HT4 receptors. Molecular docking studies have provided insights into the binding modes of these compounds. For instance, the interaction with the dopamine D2 receptor often involves hydrogen bonding between the amide group of the ligand and key amino acid residues like aspartate and serine within the receptor's binding pocket. The aromatic ring of the benzamide typically engages in π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine.

The methoxy (B1213986) and chloro substituents on the benzene (B151609) ring play a crucial role in modulating the electronic properties and conformation of the molecule, thereby influencing binding affinity and selectivity for different receptor subtypes. Profiling against a panel of receptors is essential to understand the polypharmacology of these compounds and to anticipate potential off-target effects.

Elucidation of Molecular Mechanisms of Action in Biological Systems

The molecular interactions of 4-amino-5-chloro-2-methoxybenzoic acid analogs translate into specific mechanisms of action at the cellular and systemic levels. The predominant mechanism for many compounds in this class is receptor antagonism, particularly at dopamine D2 and serotonin 5-HT3 receptors.

By blocking D2 receptors in the central nervous system's chemoreceptor trigger zone, these compounds exert antiemetic effects. In the gastrointestinal tract, D2 receptor antagonism enhances the release of acetylcholine (B1216132) from enteric neurons, leading to increased esophageal sphincter pressure, and gastric and small intestinal motility.

Structure-Activity Relationships in Bioactive Compound Design

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the 4-amino-5-chloro-2-methoxybenzoic acid scaffold influence biological activity. These studies have been pivotal in optimizing the potency and selectivity of this class of compounds.

Research has systematically explored modifications at several key positions of the benzamide structure:

The Amino Group (C4): The nature of the substituent on the amino group is critical. Small alkyl groups are generally tolerated, but larger, more complex side chains can significantly alter receptor affinity and selectivity. For example, incorporating a basic aminoethyl side chain, as seen in metoclopramide, is crucial for potent D2 and 5-HT receptor activity.

The Methoxy Group (C2): The methoxy group at the ortho position relative to the amide is a hallmark of this series and is considered essential for the desired pharmacological profile, likely by influencing the conformation of the amide side chain.

The Amide Side Chain: Modifications to the N-diethylaminoethyl side chain of metoclopramide have led to the development of analogs with different receptor selectivity profiles. For instance, replacing this side chain with other cyclic amines or aromatic moieties can shift the activity towards or away from specific dopamine or serotonin receptor subtypes.

These SAR studies have enabled the development of a matrix of compounds with graded activities, providing a clear map for designing new molecules with desired pharmacological properties.

Table 1: Structure-Activity Relationship Insights for 4-Amino-5-chloro-2-methoxybenzoic Acid Analogs

| Structural Position | Modification | Impact on Biological Activity |

| C4-Amino Group | Introduction of basic side chains (e.g., aminoethyl) | Essential for potent interaction with D2 and 5-HT receptors. |

| C5-Chloro Group | Presence of chloro substituent | Contributes to binding affinity; its position is critical for activity. |

| C2-Methoxy Group | Ortho-methoxy group | Influences amide side chain conformation, crucial for receptor binding. |

| Amide Side Chain | Variation of N-substituents | Modulates receptor selectivity (e.g., shifting from D2 to 5-HT4). |

Rational Design of Bioactive Analogs for Target Selectivity

Building upon SAR insights, the rational design of new analogs aims to enhance therapeutic efficacy while minimizing adverse effects by improving target selectivity. A primary goal has been to separate the desired prokinetic effects (mediated by 5-HT4 agonism) from the antiemetic and extrapyramidal side effects (linked to D2 antagonism).

This has led to the development of selective 5-HT4 receptor agonists. For example, by modifying the benzamide structure, compounds like prucalopride (B966) were designed. Prucalopride retains the 5-HT4 agonism necessary for prokinetic effects but has a significantly lower affinity for D2 receptors, thereby reducing the risk of D2-related side effects. The design strategy often involves replacing the diethylaminoethyl side chain of metoclopramide with more complex, conformationally restricted ring systems that fit preferentially into the 5-HT4 receptor binding site over the D2 site.

Computational methods, such as homology modeling and molecular docking, are increasingly used in the rational design process. These tools allow for the in-silico screening of virtual compound libraries and provide predictions of binding affinities and modes, helping to prioritize the synthesis of the most promising candidates. This approach accelerates the discovery of novel analogs with finely tuned pharmacological profiles, tailored for specific therapeutic applications. The development of compounds like mosapride (B1662829) and prucalopride are successful examples of this rational design approach, offering improved gastrointestinal motility with a better safety profile compared to earlier, less selective benzamides.

Applications of 4 Amino 5 Chloro 2 Methoxybenzoic Acid in Specialized Chemical Fields

Role as a Precursor in Materials Science Development

The distinct functional groups of 4-amino-5-chloro-2-methoxybenzoic acid make it a candidate for investigation in the field of materials science, particularly in the development of new polymers and functional coatings.

In materials science, there is an exploration of using 4-amino-5-chloro-2-methoxybenzoic acid for creating novel materials like polymers and coatings, attributed to its specific chemical properties. chemimpex.com The presence of both an amine (-NH₂) and a carboxylic acid (-COOH) group on the same molecule allows it to act as a monomer in polycondensation reactions. This bifunctionality is fundamental to the synthesis of polyamides, a class of polymers known for their high performance, thermal stability, and mechanical strength.

While specific, large-scale industrial polymers derived from this compound are not widely documented in public literature, its structure is analogous to other monomers used in creating advanced polymers. The synthetic pathway would typically involve the reaction of the amino group of one monomer with the carboxylic acid group of another, forming an amide linkage and eliminating a water molecule. The resulting polyamide chain would incorporate the specific properties imparted by the chloro and methoxy (B1213986) substituents. These substituents can influence characteristics such as solubility, flame retardancy, and thermal stability of the final polymer. In advanced coatings, its integration into a polymer backbone could enhance adhesion to substrates and provide a barrier against environmental factors. chemimpex.com

Intermediacy in the Synthesis of Industrial Chemical Products

The compound serves as a crucial building block in the multi-step synthesis of various high-value industrial chemicals, from agrochemicals to essential pharmaceuticals. chemimpex.com Its defined structure allows for precise chemical modifications, making it an ideal starting point for constructing more complex molecular architectures.

4-Amino-5-chloro-2-methoxybenzoic acid is utilized in the formulation of agricultural chemicals, including herbicides and pesticides. chemimpex.com Its role is to serve as a foundational intermediate, which is then chemically modified to produce the final active ingredient. These agrochemicals are designed to enhance crop protection and improve yields by targeting and disrupting specific biological pathways in weeds or pests. chemimpex.com The structural components of the molecule can be essential for the biological activity of the final agrochemical product.

The most prominent application of 4-amino-5-chloro-2-methoxybenzoic acid is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its molecular framework is a common feature in several classes of drugs.

Substituted Benzamide (B126) Drugs (Sulpiride, Cisapride): This compound is a well-established and vital intermediate for a class of drugs known as substituted benzamides. A Chinese patent identifies it as a common and important intermediate for several "-pride" drugs, which include gastroprokinetic agents and antiemetics like Cisapride, Clobopride, and Lintopride. google.com The synthesis typically involves activating the carboxylic acid group (e.g., by converting it to an acyl chloride) and then reacting it with a suitable amine side-chain to form the final amide product. For instance, the synthesis of the gastrointestinal prokinetic agent Cisapride involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with a specific piperidinyl-containing side chain. sigmaaldrich.combldpharm.com Similarly, while the antipsychotic drug Amisulpride features an ethylsulfonyl group instead of a chloro group, its synthesis often starts from a structurally related 4-amino-2-methoxybenzoic acid derivative, highlighting the importance of this core structure. google.comchemicalbook.comchemicalbook.com

SGLT2 Inhibitors: The structural motif of 4-amino-5-chloro-2-methoxybenzoic acid is relevant to the development of modern antidiabetic drugs, specifically Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. While this exact molecule may not be the direct precursor in all cases, closely related halogenated and substituted benzoic acids are. For example, research on the industrial scale-up of SGLT2 inhibitors describes the use of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid as a key intermediate. The chemical principles and reaction types involved in using such building blocks are directly applicable, demonstrating the value of this class of compounds in synthesizing the complex aryl C-glycoside structures characteristic of many SGLT2 inhibitors.

Utilization as an Analytical Standard in Chromatographic Applications

In analytical chemistry, the purity and identity of substances are paramount. 4-Amino-5-chloro-2-methoxybenzoic acid is commercially available as a high-purity analytical standard or reference material. lgcstandards.comsigmaaldrich.com It is used in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analysts use these standards for several purposes:

Method Validation: To confirm that an analytical method is accurate, precise, and reliable for quantifying a specific substance in a complex mixture, such as a pharmaceutical formulation or an environmental sample. lgcstandards.com

Identification: By comparing the retention time of a peak in a sample chromatogram to that of the certified standard, an analyst can confirm the presence of the compound.

Quantification: A calibration curve is created by running the standard at various known concentrations. This curve is then used to determine the exact concentration of the compound in an unknown sample.

Its availability as a certified standard, for example as "Metoclopramide Impurity C," indicates its importance in the quality control of pharmaceutical manufacturing, ensuring that related drugs are free from unacceptable levels of this specific intermediate. bldpharm.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 7206-70-4 | sigmaaldrich.com |

| Molecular Formula | C₈H₈ClNO₃ | sigmaaldrich.com |

| Molecular Weight | 201.61 g/mol | sigmaaldrich.combiosynth.com |

| Appearance | Solid, White to slightly beige powder | sigmaaldrich.com |

| Melting Point | 206 °C (decomposes) | sigmaaldrich.comsigmaaldrich.com |

| SMILES | COc1cc(c(cc1C(=O)O)Cl)N | sigmaaldrich.com |

| InChI Key | RVEATKYEARPWRE-UHFFFAOYSA-N | sigmaaldrich.com |

Research into Corrosion Inhibition Properties of Related Compounds

While specific research focusing exclusively on the corrosion inhibition properties of 4-amino-5-chloro-2-methoxybenzoic acid is limited, the study of related benzoic acid derivatives shows significant promise in this field. The effectiveness of an organic molecule as a corrosion inhibitor often depends on its ability to adsorb onto a metal surface and form a protective barrier. acs.orgcapes.gov.br This adsorption is facilitated by the presence of certain functional groups and structural features.

The molecular structure of 4-amino-5-chloro-2-methoxybenzoic acid contains several features that are characteristic of effective corrosion inhibitors:

Heteroatoms: The nitrogen atom in the amino group and the oxygen atoms in the methoxy and carboxylic acid groups have lone pairs of electrons. These electrons can be donated to the vacant d-orbitals of metal atoms, forming coordinate bonds that facilitate strong adsorption onto the metal surface. acs.org

Aromatic Ring: The π-electrons of the benzene (B151609) ring provide another avenue for interaction with the metal surface, contributing to the stability of the adsorbed protective film.

Adsorption Centers: The carboxylic acid group can also act as an anchoring point to the metal surface.

Future Directions and Challenges in 4 Amino 5 Chloro 2 Methoxybenzoic Acid Research

Development of Novel and Efficient Synthetic Routes

The pursuit of more efficient and industrially scalable synthetic pathways for 5-Amino-2-chloro-4-methoxy-benzoic acid is a primary research focus. Current methods, while effective, present opportunities for improvement in terms of yield, cost, and environmental impact.

One patented method highlights a process starting from the readily available and inexpensive p-aminosalicylic acid. google.com This route involves a sequence of methylation using dimethyl sulfate (B86663), chlorination with N-chlorosuccinimide (NCS), and subsequent alkaline hydrolysis to yield the final product. google.com The process is designed to be straightforward, with mild reaction conditions suitable for industrial operation, reportedly achieving high yields and product quality. google.com For instance, one variation of this process reports a yield of 91.4%. google.com

Another synthetic approach involves the chlorination of a precursor, 4-amino-2-methoxybenzoic acid, using reagents like iodobenzene (B50100) dichloride. googleapis.com This highlights the exploration of alternative chlorinating agents to optimize reaction specificity and safety. The development of such routes aims to reduce production costs and provide new ideas for the industrial manufacturing of pharmaceuticals that use this compound as an intermediate. google.com

| Starting Material | Key Reagents | Reported Yield | Key Features |

| p-Aminosalicylic acid | Dimethyl sulfate, N-chlorosuccinimide (NCS), Potassium hydroxide (B78521) | 91.4% google.com | Utilizes inexpensive starting material; designed for industrial scale-up with mild conditions. google.com |

| 4-Amino-2-methoxybenzoic acid | Iodobenzene dichloride, Phosphorus trichloride | Not specified | Explores alternative chlorination and coupling strategies. googleapis.com |

| 2-Methoxy-4-acetaminomethyl benzoate (B1203000) | Chlorosulfonic acid, Sodium sulfite, Diethyl sulfate | ~75% (total) | A two-step process developed for a related compound, suggesting potential adaptable routes. google.comgoogle.com |

Exploration of Undiscovered Chemical Transformations and Derivatizations

The unique structure of this compound, featuring amino, chloro, and carboxylic acid functional groups, makes it a versatile building block for creating a wide array of derivatives. chemimpex.com Its primary application lies in serving as a crucial intermediate in the synthesis of more complex molecules, particularly pharmaceuticals. chemimpex.comindiamart.com

It is a known common intermediate for several "pride" class gastroprokinetic and antiemetic drugs, such as Clobopride and Cisapride. google.com The synthesis of these drugs involves derivatization of the this compound core structure. Further research into novel reactions at its functional groups could lead to new classes of compounds with unique properties. For example, its suitability for solution-phase peptide synthesis suggests the amino group can be readily coupled with other molecules. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com An example of a specific derivative is 5-chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid, formed by reacting the amino group, which demonstrates a clear pathway for modification. scbt.com

| Derivative Name | CAS Number | Molecular Formula | Note |

| 5-chloro-4-[(chloroacetyl)amino]-2-methoxybenzoic acid | 57645-26-8 | C₁₀H₉Cl₂NO₄ | A derivative formed by acylation of the amino group. scbt.com |

| Methyl 4-amino-5-chloro-2-methoxybenzoate | Not specified | C₉H₁₀ClNO₃ | An ester intermediate in the synthesis of the parent acid. google.com |

| 5-Amino-2-chloro-4-fluoro-benzoic acid Methyl ester | 141772-31-8 | C₈H₇ClFNO₂ | A structurally related compound highlighting potential for varied halogen substitution. chemicalbook.com |

Integration of Advanced Analytical Techniques for Comprehensive Characterization

Accurate and comprehensive characterization is vital for ensuring the purity and quality of this compound. Standard analytical methods such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed. bldpharm.com

Future efforts will likely focus on integrating more advanced and sensitive analytical technologies. For instance, chemical derivatization strategies are being developed to enhance the detection of amino-containing compounds in complex biological samples using Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS). nih.gov Such a technique could be applied to this compound to dramatically alter its hydrophilicity, allowing for better retention and separation, and increasing its molecular weight to reduce background noise from the sample matrix. nih.gov The use of advanced data processing techniques, like artificial neural networks, for interpreting spectral data from NMR and UV/Vis spectroscopy could also provide deeper insights and more accurate quantification in complex reaction mixtures. researchgate.net

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While primarily known as a synthetic intermediate, understanding the inherent biological activity of this compound and its derivatives is crucial for drug discovery. The compound itself has been identified as a potent agonist of the 5-HT4 receptor. indiamart.combiosynth.com This interaction is believed to be central to the therapeutic effects of drugs derived from it. biosynth.com

The molecular structure, particularly the arrangement of the carbonyl and amine groups, is considered key to its high-affinity binding to the 5-HT4 receptor. biosynth.com A significant future challenge is to move beyond this initial finding to a detailed, molecular-level understanding of this interaction. This involves using computational modeling and structural biology techniques to elucidate the precise binding mode within the receptor's active site. Furthermore, exploring the downstream metabolic and signaling pathways affected by this receptor activation is essential. genome.jp Such research could provide critical insights into its mechanism of action and guide the rational design of new, more effective therapeutic agents. pharmainfonepal.com

Expansion of Non-Therapeutic Industrial and Materials Science Applications

Beyond its established role in the pharmaceutical and agrochemical industries, the unique chemical properties of this compound suggest potential for broader applications. chemimpex.com

Agrochemicals: It is utilized in the formulation of specific herbicides and pesticides, where its structure helps in targeting particular plant growth pathways to enhance crop protection. chemimpex.com

Materials Science: There is exploratory interest in using the compound for developing novel materials. Its structural features could be leveraged to create new polymers and coatings with specialized properties. chemimpex.com

Analytical Chemistry: It can be employed as an analytical standard in various chromatographic techniques, aiding in the precise analysis of complex mixtures in clinical and environmental samples. chemimpex.com

Future research could systematically explore these non-therapeutic avenues. For example, its integration into polymer backbones could impart specific functionalities, while its use as a precursor for dyes or pigments remains a potential area of investigation, similar to other aminobenzoic acid derivatives. mallakchemicals.com

Challenges in Sustainable Synthesis and Process Optimization

A major challenge in the chemical industry is the development of sustainable and "green" manufacturing processes. For this compound, this involves addressing several aspects of its synthesis. The goal is to create processes that are not only economically viable but also environmentally benign.

One of the primary challenges is minimizing the use of hazardous reagents and solvents. For example, traditional syntheses may use reagents like dimethyl sulfate, which is toxic, or require solvents that are difficult to recycle. google.com Future research is directed towards finding greener alternatives, such as developing recyclable catalysts. rsc.org

Process optimization is another critical challenge. This involves fine-tuning reaction conditions—such as temperature, pressure, reaction time, and catalyst loading—to maximize yield and purity while minimizing energy consumption and waste generation. researchgate.net The current synthetic routes involve multiple steps, including reactions and purifications (e.g., decolorization with activated carbon), each of which represents a point for potential optimization. google.com Overcoming the challenges of long synthetic routes and low yields is essential for making the production process more suitable for industrial requirements. google.comgoogle.com The development of catalytic oxidation processes that can function in water could also represent a significant step towards more sustainable chemical production. acs.org

Q & A

Q. What are the standard synthetic routes for 5-amino-2-chloro-4-methoxy-benzoic acid, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via sequential functionalization of a benzoic acid scaffold. Key steps include:

- Chlorination : Electrophilic substitution at the 2-position using Cl2/FeCl3 under controlled temperature (0–5°C) to minimize polychlorination .

- Methoxy Introduction : Nucleophilic aromatic substitution (e.g., Cu-catalyzed coupling with methanol) at the 4-position .

- Amination : Reduction of a nitro precursor (e.g., using H2/Pd-C) or direct amination via Buchwald-Hartwig coupling .

Purity Optimization : - Recrystallization from ethanol/water (1:3 v/v) yields >98% purity.

- Monitor intermediates via HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) to detect residual chlorinated byproducts .

Q. Which spectroscopic techniques are critical for characterizing structural integrity?

Methodological Answer:

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Receptor Binding : Radioligand displacement assays (e.g., 5-HT4 receptors using [<sup>3</sup>H]GR113808) .

- Enzyme Inhibition : IC50 determination via fluorogenic substrates (e.g., β-lactamase inhibition using nitrocefin) .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48-hour exposure, IC50 > 100 µM suggests low toxicity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization for GPCR selectivity?

Methodological Answer:

- Substituent Modulation : Replace Cl with F (smaller halogen) to reduce off-target binding to 5-HT3 receptors .

- Methoxy Positioning : 4-methoxy enhances 5-HT4 affinity vs. 3-methoxy (docking studies show H-bonding with Ser<sup>5.43</sup>) .

- Amino Group Derivatization : Acetylation reduces CNS penetration but improves gastrointestinal motility in vivo .

Q. How can contradictory data on β-lactamase inhibition be resolved?

Methodological Answer: Contradictions arise from assay conditions:

- pH Sensitivity : Activity drops at pH >7.5 due to carboxylate deprotonation. Use Tris-HCl buffer (pH 6.8) for consistent results .

- Metal Chelation : Include EDTA (1 mM) to rule out interference from trace metals .

- Enzyme Isoforms : Test against Class A (TEM-1) vs. Class C (AmpC) β-lactamases, as potency varies 10-fold .

Q. What computational methods predict metabolic stability and degradation pathways?

Methodological Answer:

- DFT Calculations : Assess electron density at the amino group (site of CYP450-mediated oxidation) .

- MD Simulations : Simulate liver microsomal models to predict N-oxide formation (major metabolite) .

- LC-MS/MS : Validate predictions using rat hepatocytes (incubate 1 µM compound, quench at 0/30/60 min) .

Q. How does solvent choice impact stability during long-term storage?

Methodological Answer:

- Aqueous Solutions : Degrades via hydrolysis (t1/2 = 14 days at pH 7.4, 25°C). Store lyophilized at -20°C .

- DMSO Stock Solutions : Stable for 6 months at -80°C if aliquoted under N2 (prevents oxidation) .

- Degradation Products : Monitor via UPLC-PDA (210 nm) for 5-amino-4-methoxybenzoic acid (primary hydrolytic product) .

Q. What strategies improve selectivity against off-target kinases?

Methodological Answer:

- Kinase Profiling : Screen against KinomeScan panel (DiscoverX) at 1 µM; prioritize kinases with >50% inhibition .